N-(furan-2-ylmethyl)-2-(4-iodo-N-methylsulfonylanilino)acetamide
Overview
Description
N-(furan-2-ylmethyl)-2-(4-iodo-N-methylsulfonylanilino)acetamide is a synthetic organic compound that features a furan ring, an iodine atom, and a sulfonyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-2-(4-iodo-N-methylsulfonylanilino)acetamide typically involves multiple steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the iodine atom: This step often involves halogenation reactions using reagents like iodine or N-iodosuccinimide (NIS).
Attachment of the sulfonyl group: This can be done via sulfonylation reactions using sulfonyl chlorides in the presence of a base.
Formation of the acetamide linkage: This step involves the reaction of an amine with an acyl chloride or anhydride.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form various oxidized derivatives.
Reduction: The iodine atom can be reduced to form a deiodinated product.
Substitution: The iodine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like thiols, amines, or cyanides in the presence of a catalyst.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield furan-2-carboxylic acid derivatives, while substitution could yield various substituted anilines.
Scientific Research Applications
N-(furan-2-ylmethyl)-2-(4-iodo-N-methylsulfonylanilino)acetamide could have several scientific research applications:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways involving iodine or sulfonyl groups.
Medicine: Potential use as a drug candidate due to its unique structure.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-2-(4-iodo-N-methylsulfonylanilino)acetamide would depend on its specific biological target. Generally, compounds with sulfonyl groups can act as enzyme inhibitors by interacting with the active site of the enzyme. The iodine atom might also play a role in binding to specific proteins or receptors.
Comparison with Similar Compounds
Similar Compounds
- N-(furan-2-ylmethyl)-2-(4-chloro-N-methylsulfonylanilino)acetamide
- N-(furan-2-ylmethyl)-2-(4-bromo-N-methylsulfonylanilino)acetamide
- N-(furan-2-ylmethyl)-2-(4-fluoro-N-methylsulfonylanilino)acetamide
Uniqueness
The presence of the iodine atom in N-(furan-2-ylmethyl)-2-(4-iodo-N-methylsulfonylanilino)acetamide makes it unique compared to its chloro, bromo, and fluoro analogs. Iodine can confer different reactivity and biological activity due to its larger size and different electronic properties.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-(4-iodo-N-methylsulfonylanilino)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15IN2O4S/c1-22(19,20)17(12-6-4-11(15)5-7-12)10-14(18)16-9-13-3-2-8-21-13/h2-8H,9-10H2,1H3,(H,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUIMANJLTUOTLX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NCC1=CC=CO1)C2=CC=C(C=C2)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15IN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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